Cas no 2408973-00-0 (tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate)

Tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate is a specialized bicyclic carbamate derivative featuring a hydroxyl-functionalized norbornane core. Its rigid bicyclo[2.2.1]heptane scaffold provides structural stability, while the tert-butyloxycarbonyl (Boc) protecting group enhances handling and storage stability. The hydroxyl group offers a reactive site for further functionalization, making it valuable in synthetic organic chemistry, particularly in peptide and medicinal chemistry applications. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial processes. Its balanced lipophilicity and steric properties make it suitable for intermediate synthesis in drug discovery and materials science.
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate structure
2408973-00-0 structure
Product name:tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
CAS No:2408973-00-0
MF:C14H25NO3
Molecular Weight:255.353204488754
CID:6466990
PubChem ID:165700701

tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2408973-00-0
    • EN300-7548128
    • tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
    • インチ: 1S/C14H25NO3/c1-13(2,3)18-12(16)15-7-6-14(17)9-10-4-5-11(14)8-10/h10-11,17H,4-9H2,1-3H3,(H,15,16)
    • InChIKey: FNEQWUHNMIKVLS-UHFFFAOYSA-N
    • SMILES: OC1(CCNC(=O)OC(C)(C)C)CC2CCC1C2

計算された属性

  • 精确分子量: 255.18344366g/mol
  • 同位素质量: 255.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 2.7

tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7548128-0.5g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
0.5g
$849.0 2025-02-24
Enamine
EN300-7548128-0.1g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
0.1g
$779.0 2025-02-24
Enamine
EN300-7548128-1.0g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
1.0g
$884.0 2025-02-24
Enamine
EN300-7548128-5.0g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
5.0g
$2566.0 2025-02-24
Enamine
EN300-7548128-10.0g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
10.0g
$3807.0 2025-02-24
Enamine
EN300-7548128-0.05g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
0.05g
$744.0 2025-02-24
Enamine
EN300-7548128-2.5g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
2.5g
$1735.0 2025-02-24
Enamine
EN300-7548128-0.25g
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
2408973-00-0 95.0%
0.25g
$814.0 2025-02-24

tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate 関連文献

tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamateに関する追加情報

Comprehensive Guide to tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate (CAS No. 2408973-00-0)

tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate (CAS No. 2408973-00-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This bicyclic carbamate derivative combines a norbornane skeleton with a tert-butyl carbamate group, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its stereochemical properties and hydrogen bonding capabilities, which contribute to its versatility in synthetic chemistry.

The compound's hydroxybicyclo[2.2.1]heptane moiety provides rigid three-dimensional geometry, a feature highly sought after in the design of bioactive molecules. This structural characteristic is particularly relevant in current medicinal chemistry trends where researchers are focusing on conformationally constrained scaffolds to improve drug-target interactions. The tert-butyloxycarbonyl (Boc) protecting group adds another layer of utility, as it's widely used in peptide synthesis and amine protection strategies.

In the context of green chemistry initiatives, tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate presents interesting possibilities. Its bicyclic structure could potentially reduce the number of synthetic steps required to achieve complex molecular architectures, aligning with the pharmaceutical industry's push toward atom economy and sustainable synthesis. Recent publications have highlighted similar compounds as promising candidates for biodegradable materials and eco-friendly catalysts.

The compound's solubility profile and stability under various conditions make it suitable for diverse applications. Analytical chemists have developed HPLC methods and mass spectrometry techniques specifically for characterizing this class of compounds, reflecting the growing importance of quality control in specialty chemicals. These analytical methods are crucial for researchers investigating the compound's potential in asymmetric synthesis and chiral resolution processes.

From a market perspective, the demand for high-purity bicyclic intermediates like tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate has been steadily increasing. Pharmaceutical companies are particularly interested in such structurally complex building blocks for developing next-generation therapeutics. The compound's CAS number 2408973-00-0 serves as a unique identifier in global chemical databases, facilitating intellectual property management and regulatory compliance.

Recent advances in computational chemistry have enabled better prediction of this compound's physicochemical properties and reactivity patterns. Molecular modeling studies suggest potential applications in enzyme inhibition and receptor modulation, areas of intense research in drug discovery pipelines. The hydroxyl group present in the structure offers opportunities for further derivatization, making it a versatile starting material for combinatorial chemistry approaches.

In the field of material science, researchers are exploring the use of tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate in developing advanced polymers with unique thermal and mechanical properties. The compound's rigid backbone could contribute to the creation of high-performance materials for specialized applications. This aligns with current industry trends toward functional materials for electronics and coatings.

The synthesis and application of tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate represent an exciting area of research at the intersection of organic chemistry and pharmaceutical development. As analytical techniques continue to advance and synthetic methodologies become more sophisticated, this compound is likely to find even broader utility in both academic and industrial settings. Its unique combination of structural features and chemical reactivity ensures its continued relevance in cutting-edge chemical research.

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